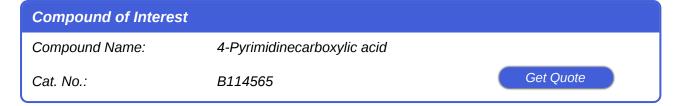


4-pyrimidinecarboxylic acid crystal structure analysis

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An In-depth Technical Guide on the Crystal Structure Analysis of 4-Pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of **4- pyrimidinecarboxylic acid**, a molecule of significant interest in pharmaceutical and materials science. The following sections detail the crystallographic data, experimental protocols for its structural determination, and a visualization of the key intermolecular interactions that define its solid-state architecture.

Crystallographic Data Summary

The crystal structure of **4-pyrimidinecarboxylic acid** (C₅H₄N₂O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters and data collection statistics are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details



Parameter	Value	
Empirical Formula	C5H4N2O2	
Formula Weight	124.10 g/mol	
Crystal System	Monoclinic	
Space Group	P21/m	
a (Å)	6.0080 (12)	
b (Å)	6.3519 (13)	
c (Å)	7.4834 (15)	
α (°)	90	
β (°)	112.20 (3)	
y (°)	90	
Volume (ų)	264.41 (9)	
Z	2	
Temperature (K)	293	
Radiation	Mo Kα (λ = 0.71073 Å)	
μ (mm ⁻¹)	0.12	
Crystal Size (mm)	0.17 × 0.16 × 0.06	
Reflections Collected	1981	
Independent Reflections	545	
R_int	0.129	
Final R indices [I>2σ(I)]	R ₁ = 0.048, wR ₂ = 0.124	
Goodness-of-fit (S)	1.00	
Data Source	[1]	



Table 2: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
O1—C7	1.314 (3)	O1—C7—O2	123.6 (2)
O2—C7	1.216 (3)	O1—C7—C4	112.5 (2)
N1—C2	1.326 (3)	O2—C7—C4	123.9 (2)
N1—C6	1.334 (3)	C2—N1—C6	116.5 (2)
N3—C2	1.328 (3)	C2—N3—C4	116.5 (2)
N3—C4	1.336 (3)	N1—C2—N3	127.3 (3)
C4—C5	1.385 (4)	N1—C6—C5	122.2 (2)
C5—C6	1.372 (4)	N3—C4—C5	122.0 (2)
C4—C7	1.503 (3)	C6—C5—C4	115.5 (2)

Data sourced from the primary crystallographic study.

[1]

Experimental Protocols

The determination of the crystal structure of **4-pyrimidinecarboxylic acid** involves synthesis, crystallization, and X-ray diffraction data collection and analysis.

Synthesis and Crystallization

The synthesis of **4-pyrimidinecarboxylic acid** was achieved through the oxidation of 4-methylpyrimidine. The detailed procedure is as follows:

• Oxidation: 4-methylpyrimidine (25 mmol) is dissolved in 50 ml of water. Potassium permanganate (50 mmol) is added portion-wise to the solution while stirring. The reaction mixture is heated to reflux for one hour.



- Work-up: After stirring for an additional 30 minutes, 1 ml of methanol is added to decompose
 the excess potassium permanganate. The hot solution is filtered, and the solid residue is
 washed twice with 5 ml of water.
- Acidification: The filtrate and washings are combined and concentrated to approximately 15 ml. The solution is then acidified to a pH of 2–3 with concentrated HCl.
- Crystallization: The solution is cooled to room temperature, leading to the precipitation of crude 4-pyrimidinecarboxylic acid. The crude product is then recrystallized from a 20:1 mixture of water and methanol to yield colorless crystal blocks suitable for X-ray diffraction.
 [1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a diffractometer for data collection.

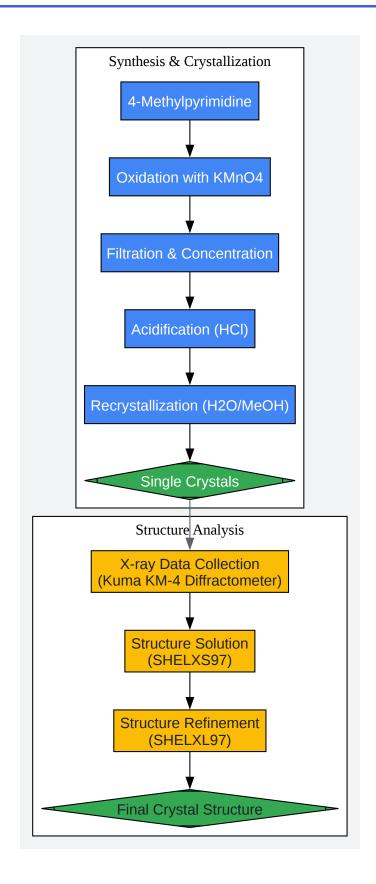
- Data Collection: X-ray diffraction data were collected on a Kuma KM-4 four-circle diffractometer at 293 K using Mo Kα radiation.[1] An analytical absorption correction was applied to the collected data.
- Structure Solution: The crystal structure was solved using direct methods with the SHELXS97 software package.[1]
- Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 software.[1] Hydrogen atoms were treated with a mixture of independent and constrained refinement.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of **4- pyrimidinecarboxylic acid** in the solid state.

Experimental Workflow





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Caption: Experimental workflow for the crystal structure analysis of **4-pyrimidinecarboxylic** acid.

Intermolecular Hydrogen Bonding Network

The crystal structure of **4-pyrimidinecarboxylic acid** is characterized by a robust hydrogen bonding network. The molecules are arranged in sheets, where the primary interaction is an O —H···N hydrogen bond between the carboxylic acid group of one molecule and a nitrogen atom of an adjacent pyrimidine ring.

Caption: O—H···N hydrogen bonding interactions forming molecular chains.

Structural Commentary

The crystal structure of **4-pyrimidinecarboxylic acid** is composed of planar molecules located on a mirror plane.[1] These molecules form sheets that are stacked along the b-axis. Within these sheets, the dominant intermolecular force is the O—H···N hydrogen bond, with a donor-acceptor distance of 2.658(3) Å.[1] This interaction links the carboxylic acid proton of one molecule to one of the pyrimidine nitrogen atoms of a neighboring molecule, resulting in the formation of infinite chains extending along the[1] direction.[1] Weaker van der Waals forces are responsible for the cohesion between the stacked sheets. The bond lengths and angles within the pyrimidine ring and the carboxylic acid group are consistent with those observed in related structures.[1] This well-defined hydrogen bonding motif is a critical determinant of the material's physical properties and provides a basis for understanding its potential applications in crystal engineering and drug formulation.

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References

- 1. Pyrimidine-4-carboxylic acid PMC [pmc.ncbi.nlm.nih.gov]
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